![molecular formula C28H23F3N2O9 B2456311 4-(3-(2,4-Dinitrophenethoxy)-3-oxoprop-1-en-1-yl)phenyl 4-(4,4,4-trifluorobutoxy)benzoate CAS No. 1260247-17-3](/img/structure/B2456311.png)
4-(3-(2,4-Dinitrophenethoxy)-3-oxoprop-1-en-1-yl)phenyl 4-(4,4,4-trifluorobutoxy)benzoate
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Description
4-(3-(2,4-Dinitrophenethoxy)-3-oxoprop-1-en-1-yl)phenyl 4-(4,4,4-trifluorobutoxy)benzoate is a useful research compound. Its molecular formula is C28H23F3N2O9 and its molecular weight is 588.492. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(2,4-Dinitrophenethoxy)-3-oxoprop-1-en-1-yl)phenyl 4-(4,4,4-trifluorobutoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(2,4-Dinitrophenethoxy)-3-oxoprop-1-en-1-yl)phenyl 4-(4,4,4-trifluorobutoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Triazolopyridine derivatives exhibit pesticidal activity. Researchers have explored their potential as insecticides, fungicides, and herbicides. These compounds can selectively target pests while minimizing harm to beneficial organisms and the environment .
- Some studies suggest that Triazolopyridine compounds possess antiproliferative properties against cancer cells. Researchers investigate their mechanisms of action and potential for developing novel chemotherapeutic agents .
- Triazolopyridine derivatives may modulate inflammatory pathways. Scientists explore their effects on cytokines, enzymes, and cellular signaling pathways involved in inflammation. These compounds could contribute to the development of anti-inflammatory drugs .
- Neurodegenerative diseases like Alzheimer’s and Parkinson’s are characterized by oxidative stress and neuroinflammation. Triazolopyridine compounds have been studied for their neuroprotective effects. Researchers investigate their ability to mitigate neuronal damage and enhance cognitive function .
- Triazolopyridine derivatives exhibit antimicrobial activity against bacteria, fungi, and viruses. Investigations focus on their efficacy, safety, and potential applications in treating infections and preventing microbial resistance .
- Triazolopyridine compounds may influence plant growth and development. Researchers explore their effects on seed germination, root growth, flowering, and fruiting. These insights could lead to the development of novel agrochemicals and plant growth regulators .
Pesticides and Crop Protection
Anticancer Agents
Anti-Inflammatory Activity
Neuroprotective Potential
Antimicrobial Agents
Agrochemicals and Plant Growth Regulators
properties
IUPAC Name |
[4-[(E)-3-[2-(2,4-dinitrophenyl)ethoxy]-3-oxoprop-1-enyl]phenyl] 4-(4,4,4-trifluorobutoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F3N2O9/c29-28(30,31)15-1-16-40-23-11-6-21(7-12-23)27(35)42-24-9-2-19(3-10-24)4-13-26(34)41-17-14-20-5-8-22(32(36)37)18-25(20)33(38)39/h2-13,18H,1,14-17H2/b13-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKZKOBDHZJELU-YIXHJXPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)OCCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OCCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)OCCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23F3N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(2,4-Dinitrophenethoxy)-3-oxoprop-1-en-1-yl)phenyl 4-(4,4,4-trifluorobutoxy)benzoate |
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